9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine derivative features a carboxamide group at position 6, a 4-nitrophenyl substituent at position 2, and a 2-ethoxyphenyl group at position 9.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c1-2-31-14-6-4-3-5-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-9-12(10-8-11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCFLLLZZCVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions The starting materials often include ethoxybenzene and nitrobenzene derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the purine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The ethoxy and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a variety of functionalized purine derivatives.
Scientific Research Applications
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to naturally occurring purines.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituent Variations at Position 9
- Target Compound : 2-ethoxyphenyl (ortho-substituted ethoxy group).
- Analog 3: 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide () Substituent: 2-methoxyphenyl (smaller methoxy group at ortho position). Impact: Methoxy groups may confer better membrane permeability but lower steric hindrance than ethoxy .
- Analog 4: 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide () Substituent: 4-methylphenyl (non-polar methyl group). Molecular Formula: C₁₄H₁₃N₅O₂ Molecular Weight: 291.29 g/mol Impact: Methyl groups reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration .
Functional Group Variations
- Analog 5: N-[2-(4-chlorophenyl)ethyl]-2-cyclohexyl-N,9-dimethyl-8-oxo-8,9-dihydro-7H-purine-7-carboxamide () Carboxamide Position: Position 7 (vs. position 6 in the target compound).
Molecular Weight and Solubility
*Estimated based on structural analogs.
Biological Activity
The compound 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the purine class of nucleobases, characterized by a fused double-ring structure comprising a pyrimidine ring and an imidazole ring. The presence of substituents such as the ethoxy and nitrophenyl groups enhances its biological properties.
Molecular Formula : CHNO
Molecular Weight : 358.36 g/mol
Anticancer Properties
Research indicates that derivatives of purines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can inhibit the activity of key proteins involved in cancer cell proliferation.
- Inhibition of EGFR : A related study highlighted the synthesis of various purine derivatives that effectively inhibited the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound C9 demonstrated an IC value of 29.4 nM against the HCC827 cell line, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves blocking the phosphorylation of EGFR, thereby preventing downstream signaling pathways that lead to tumor growth. In vivo studies confirmed that these compounds could significantly reduce tumor size in xenograft models .
Antiviral Activity
Emerging research has identified purine derivatives as promising antiviral agents. The structure of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suggests potential activity against viral replication mechanisms.
- Inhibition of Viral Replication : Compounds with similar structures have shown efficacy against various viruses by targeting viral polymerases and inhibiting their function .
Case Studies
| Study Reference | Compound Tested | Biological Activity | IC Value |
|---|---|---|---|
| C9 | EGFR Inhibition | 29.4 nM | |
| Various Purines | Antiviral Activity | Varies |
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- Substituent Effects : The introduction of different substituents on the purine core can significantly affect both potency and selectivity towards specific biological targets.
- Optimization for Drug Development : Continuous optimization of these compounds is crucial for developing effective therapeutic agents against cancer and viral infections.
Q & A
Basic: What are the critical steps for synthesizing 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by sequential substitution of aromatic groups. Key steps include:
Purine Core Construction : Use adenine or xanthine derivatives as precursors, with halogenation at the 6-position to introduce reactive sites for coupling.
Substituent Introduction :
- The 2-(4-nitrophenyl) group is introduced via Suzuki-Miyaura coupling using palladium catalysts under inert atmospheres .
- The 9-(2-ethoxyphenyl) group is added through nucleophilic aromatic substitution, requiring precise pH and temperature control (~60–80°C) .
Oxo Group Installation : Oxidation at the 8-position using potassium permanganate or mCPBA (meta-chloroperbenzoic acid) in aprotic solvents like DMF .
Carboxamide Functionalization : Reaction with ammonia or primary amines under reflux conditions .
Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve bond lengths (e.g., C-N bonds in purine core: ~1.33–1.50 Å) and dihedral angles between aromatic substituents .
- Mass Spectrometry (HRMS) : Verify molecular weight (393.37 g/mol) and fragmentation patterns .
Advanced: How can reaction yields be optimized for the 4-nitrophenyl substitution step?
Methodological Answer:
Yield optimization requires addressing:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with ligand-to-metal ratios adjusted to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro group reactivity but may require degassing to prevent catalyst poisoning .
- Temperature Control : Maintain 80–100°C for 12–24 hours, balancing reaction rate and decomposition risks .
- Post-Reaction Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via recrystallization (ethanol/water) .
Troubleshooting : Low yields may stem from residual moisture; use molecular sieves or anhydrous conditions .
Advanced: How do the ethoxyphenyl and nitrophenyl substituents influence biological activity?
Methodological Answer:
Substituent effects are studied via:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Nitrophenyl : Enhances binding to enzymes (e.g., COX-2 inhibition via π-π stacking with hydrophobic pockets) .
- Ethoxyphenyl : Modulates solubility (logP ~2.5–3.0) and membrane permeability; ortho-substitution may sterically hinder target interactions .
Comparative Assays : Synthesize analogs (e.g., replacing nitro with methoxy) and test IC₅₀ values in enzyme inhibition assays .
Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and substituent contributions .
Advanced: How to resolve contradictions in reported solubility and stability data?
Methodological Answer:
Contradictions arise from varying experimental conditions. Address via:
Standardized Protocols :
- Solubility : Use USP buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy (λ_max ~270 nm for nitrophenyl) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Control Variables :
- Exclude light exposure (nitrophenyl is photosensitive) and oxygen (purine core may oxidize) .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions .
Basic: What analytical techniques validate purity post-synthesis?
Methodological Answer:
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA), retention time ~8–10 minutes .
- Melting Point Analysis : Compare observed mp (e.g., 210–215°C) to literature values .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 61.07%, H: 4.10%, N: 17.80%) .
Advanced: What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., ethoxy demethylation) .
- Density Functional Theory (DFT) : Calculate activation energies for potential hydrolysis at the carboxamide group .
- ADMET Prediction : Estimate bioavailability (e.g., BBB permeability: low due to nitro group) via SwissADME .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity (nitro groups are red flags) .
- Lab Handling : Use PPE (gloves, goggles), fume hoods for solvent steps, and avoid inhalation of fine powders .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced: How to design a kinetic study for enzyme inhibition by this compound?
Methodological Answer:
Assay Design :
- Use fluorogenic substrates (e.g., COX-2 with arachidonic acid) and measure IC₅₀ via fluorescence quenching .
- Vary inhibitor concentration (0.1–100 µM) and monitor initial reaction rates.
Data Analysis :
- Fit to Michaelis-Menten models using GraphPad Prism to determine inhibition constants (Kᵢ) .
- Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Advanced: What strategies improve selectivity for target enzymes over off-target proteins?
Methodological Answer:
- Fragment-Based Drug Design : Replace nitrophenyl with bioisosteres (e.g., cyanophenyl) to reduce off-target binding .
- Covalent Modification : Introduce acrylamide moieties for irreversible binding to catalytic cysteine residues .
- Proteome-Wide Screening : Use thermal shift assays (TSA) to identify non-specific protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
